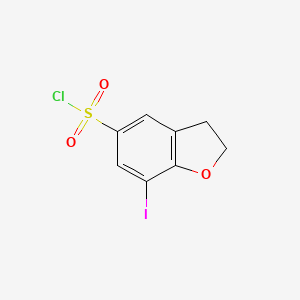
3-(2,3-dichlorophenyl)prop-2-enoic Acid
Vue d'ensemble
Description
3-(2,3-dichlorophenyl)prop-2-enoic Acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves specific reaction conditions and reagents. Detailed synthetic routes can be found in specialized chemical databases and publications. The preparation methods typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-dichlorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.
Applications De Recherche Scientifique
3-(2,3-dichlorophenyl)prop-2-enoic Acid has a wide array of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in the development of new materials and industrial processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2,3-dichlorophenyl)prop-2-enoic Acid include those with related structures and properties. Examples of such compounds can be found in chemical databases and publications .
Uniqueness
This compound stands out due to its unique structure and the specific reactions it undergoes. Its distinct properties make it valuable for various applications, setting it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and interest.
Propriétés
Formule moléculaire |
C9H6Cl2O2 |
|---|---|
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) |
Clé InChI |
RCEWIEGWGDHVNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-](/img/structure/B8804380.png)



